(R)-3-Chloropyrrolidine hydrochloride
Overview
Description
®-3-Chloropyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Chloropyrrolidine hydrochloride typically involves the chlorination of pyrrolidine derivatives. One common method includes the reaction of ®-3-hydroxypyrrolidine with thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the 3-position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of ®-3-Chloropyrrolidine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
®-3-Chloropyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form pyrrolidine derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of lactams or other oxidized pyrrolidine derivatives.
Reduction: Formation of reduced pyrrolidine derivatives with different functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, ®-3-Chloropyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It serves as a model compound to investigate the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, ®-3-Chloropyrrolidine hydrochloride is explored for its potential therapeutic applications. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) that may exhibit biological activity against various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry, agrochemicals, and other industrial processes.
Mechanism of Action
The mechanism of action of ®-3-Chloropyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 3-position plays a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an inhibitor or activator, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound without the chlorine substituent.
3-Hydroxypyrrolidine: A hydroxylated derivative of pyrrolidine.
3-Aminopyrrolidine: An aminated derivative of pyrrolidine.
Uniqueness
®-3-Chloropyrrolidine hydrochloride is unique due to the presence of the chlorine atom at the 3-position, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3R)-3-chloropyrrolidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVCMMDAWUYBCG-PGMHMLKASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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